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These application notes provide a comprehensive overview of Chromatin Immunoprecipitation

followed by sequencing (ChIP-seq) to identify genome-wide binding sites of the Chromodomain

Helicase DNA-binding protein 5 (CHD5). Detailed protocols for both the wet-lab experimental

procedures and the subsequent bioinformatic analysis are provided to guide researchers in

investigating the role of CHD5 in gene regulation, particularly in the contexts of neuronal

differentiation and cancer.

Introduction to CHD5 and its Role in Gene
Regulation
Chromodomain Helicase DNA-binding protein 5 (CHD5) is a member of the CHD family of ATP-

dependent chromatin remodelers. It plays a crucial role as a tumor suppressor, particularly in

neuroblastoma and other cancers where its expression is often lost. CHD5 is also integral to

the process of neuronal differentiation. By modulating chromatin structure, CHD5 influences the

expression of a wide array of target genes involved in critical cellular processes such as cell

cycle control and signaling pathways. Understanding the genomic targets of CHD5 is

paramount to elucidating its mechanisms of action and identifying potential therapeutic targets.
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ChIP-seq experiments have revealed that CHD5 binding is not randomly distributed across the

genome. A significant portion of CHD5 binding sites, or "peaks," are located in proximity to the

transcriptional start sites (TSSs) of genes, suggesting a primary role in regulating gene

transcription.

Table 1: Distribution of CHD5 ChIP-seq Peaks Relative to Transcriptional Start Sites (TSS)

Distance from TSS Percentage of Peaks

Within 2 kb Majority of Peaks[1]

Note: This table summarizes a general finding. Specific percentages can vary depending on

the cell type and experimental conditions.

Key Signaling Pathways Regulated by CHD5
CHD5 has been shown to be a critical regulator of several key signaling pathways implicated in

both development and disease.

CHD5 in Neuronal Differentiation: The Six3-Wnt5a
Pathway
During the early stages of neuronal differentiation, CHD5 plays a pivotal role in a signaling

cascade involving the transcription factor Six3 and the Wnt signaling ligand Wnt5a. CHD5

promotes the expression of Six3, which in turn acts as a transcriptional repressor of Wnt5a.

This regulation is crucial for the proper timing of neuronal maturation.[2]
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CHD5-Six3-Wnt5a signaling pathway.

CHD5 in Tumor Suppression: The p53 Pathway
CHD5 is a known tumor suppressor that can influence the p53 signaling pathway. By regulating

the expression of genes within this pathway, CHD5 can impact cell cycle arrest and apoptosis,

thereby preventing uncontrolled cell proliferation.
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CHD5 regulation of the p53 tumor suppressor pathway.

Experimental Protocol: CHD5 ChIP-seq
This protocol outlines the major steps for performing a ChIP-seq experiment to identify CHD5

binding sites.

Wet Lab Protocol Bioinformatic Analysis

1. Crosslinking 2. Chromatin Shearing 3. Immunoprecipitation 4. DNA Purification 5. Library Preparation 6. Sequencing 7. Quality Control 8. Alignment 9. Peak Calling 10. Peak Annotation 11. Motif Analysis 12. Downstream Analysis
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CHD5 ChIP-seq experimental and analysis workflow.

Part 1: Chromatin Immunoprecipitation (Wet Lab)
1. Cell Culture and Crosslinking:
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Culture cells (e.g., neuroblastoma cell lines like SK-N-BE(2)C or IMR5) to approximately 80-

90% confluency.

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to

the culture medium.

Incubate for 10 minutes at room temperature with gentle shaking.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes at room temperature.

Scrape the cells, wash twice with ice-cold PBS, and pellet by centrifugation.

2. Cell Lysis and Chromatin Shearing:

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

Incubate on ice to lyse the cell membranes and release the nuclei.

Isolate the nuclei by centrifugation.

Resuspend the nuclear pellet in a shearing buffer.

Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimization of

sonication conditions is critical for successful ChIP.

3. Immunoprecipitation:

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

Incubate the pre-cleared chromatin overnight at 4°C with an anti-CHD5 antibody. A negative

control with a non-specific IgG antibody should be run in parallel.

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to

remove non-specifically bound chromatin.
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4. Elution and Reverse Crosslinking:

Elute the chromatin complexes from the beads using an elution buffer.

Reverse the formaldehyde crosslinks by incubating at 65°C for several hours or overnight in

the presence of high salt concentration.

Treat with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification:

Purify the DNA using phenol-chloroform extraction followed by ethanol precipitation or by

using a commercial DNA purification kit.

Part 2: Library Preparation and Sequencing
1. Library Preparation:

Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified DNA

fragments.

Amplify the library by PCR.

Purify the amplified library and verify its quality and quantity.

2. Sequencing:

Sequence the prepared library on a high-throughput sequencing platform.

Bioinformatic Analysis Protocol
Quality Control of Raw Sequencing Data:

Use tools like FastQC to assess the quality of the raw sequencing reads.

Alignment to a Reference Genome:
Align the quality-filtered reads to the appropriate reference genome (e.g., hg38 for human)

using an aligner such as Bowtie2 or BWA.
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Peak Calling:
Identify regions of the genome with a significant enrichment of aligned reads (peaks) using a

peak calling algorithm like MACS2 (Model-based Analysis of ChIP-Seq).

Use the IgG control or an input DNA sample as the background for statistical comparison.

A common p-value or FDR cutoff for significant peaks is < 0.05.

Table 2: Key Parameters for MACS2 Peak Calling

Parameter Description Recommended Value

--gsize Effective genome size hs for human, mm for mouse

--qvalue Q-value (FDR) cutoff 0.05

--format Format of input file BAM

--call-summits Output summit locations
Recommended for

transcription factors

Peak Annotation:
Annotate the identified peaks to their nearest genes and genomic features (e.g., promoter,

intron, exon) using tools like HOMER or ChIPseeker.

Motif Analysis:
Identify enriched DNA sequence motifs within the CHD5 binding peaks using tools like

MEME-ChIP. This can help in identifying the consensus binding sequence of CHD5 or co-

binding transcription factors.

Downstream Functional Analysis:
Perform gene ontology (GO) and pathway analysis (e.g., using DAVID or GSEA) on the

genes associated with CHD5 peaks to understand the biological processes regulated by

CHD5.
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Integrate with gene expression data (e.g., from RNA-seq) to identify direct target genes

whose expression is regulated by CHD5 binding.

Conclusion
The provided application notes and protocols offer a comprehensive framework for the

investigation of CHD5's genomic binding sites and its role in gene regulation. By employing

these methodologies, researchers can gain valuable insights into the tumor-suppressive and

neurodevelopmental functions of CHD5, paving the way for the identification of novel

therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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